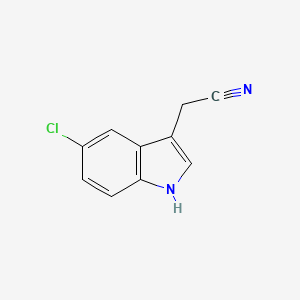

2-(5-chloro-1H-indol-3-yl)acetonitrile

Descripción

Historical Context and Discovery of Indole (B1671886) and its Derivatives

The history of indole is intrinsically linked to the study of the dye indigo (B80030). In 1866, the renowned German chemist Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) using zinc dust. nih.govresearchgate.net This initial discovery was part of his broader work on the chemical structure of indigo. newworldencyclopedia.org A few years later, in 1869, von Baeyer proposed the correct chemical formula for indole, a discovery that was a significant step in understanding this important heterocyclic compound. newworldencyclopedia.orgkiddle.coias.ac.in The name "indole" itself is a portmanteau, derived from the words ind igo and ole um, reflecting its origin from the treatment of the indigo dye. researchgate.net This early work laid the foundation for a massive expansion in the study of indole chemistry, particularly after its structural motif was identified in essential amino acids like tryptophan and a vast number of important alkaloids. benthamdirect.comeurekaselect.com

Importance of the Indole Nucleus as a Privileged Scaffold in Drug Discovery

In medicinal chemistry, the term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, diverse biological targets with high affinity. nih.govingentaconnect.com The indole nucleus is widely recognized as one of the most important privileged structures in drug discovery. benthamdirect.comeurekaselect.comnih.govingentaconnect.comfrontiersin.org This status is due to its unique combination of a rigid bicyclic structure, a hydrogen bond-donating NH group, and an aromatic system capable of various interactions, such as π–π stacking. nih.gov

The structural versatility of the indole scaffold allows for the introduction of various substituents at multiple positions, which can significantly modulate the biological activity of the resulting derivatives. nih.govmdpi.com This adaptability has enabled chemists to design and synthesize a multitude of indole-based compounds that can act as agonists, antagonists, or inhibitors for a wide array of receptors and enzymes. nih.govingentaconnect.com The significance of the indole scaffold is underscored by its presence in numerous FDA-approved drugs for treating a range of conditions, from cancer to migraines and nausea. benthamdirect.comingentaconnect.comnih.gov

Overview of Pharmacological Activities Associated with Indole Derivatives

The privileged nature of the indole scaffold has led to the discovery of derivatives with a broad spectrum of pharmacological activities. researchgate.netchula.ac.thnih.gov These compounds are among the most promising classes of therapeutic agents. nih.gov Research has extensively documented their potential in treating a wide variety of diseases, which has solidified the indole framework as a critical component in modern drug development. nih.govjetir.org The key therapeutic areas where indole derivatives have shown significant promise are detailed below.

Indole derivatives are at the forefront of oncology research and represent a significant class of anti-cancer agents. nih.govmdpi.com Several indole-based drugs, including vincristine, vinblastine, panobinostat, and osimertinib, are used clinically to treat various malignancies. nih.govnih.govnih.gov The anti-cancer effects of indole compounds are exerted through multiple mechanisms of action. nih.govingentaconnect.com These include the inhibition of tubulin polymerization, which disrupts microtubule function and arrests the cell cycle; the inhibition of crucial signaling pathways like PI3K/Akt/mTOR; the modulation of estrogen receptors; and the inhibition of enzymes vital for cancer cell survival, such as topoisomerases and various kinases. nih.govnih.govingentaconnect.com

| Indole Derivative Class/Example | Mechanism of Action | Target Cancer Type(s) | Reference |

| Vinca (B1221190) Alkaloids (e.g., Vincristine) | Tubulin Polymerization Inhibitor | Various (Leukemias, Lymphomas) | nih.govmdpi.com |

| Quinoline-indole derivative | Tubulin Polymerization Inhibitor | Multiple Cancer Cell Lines | nih.gov |

| Benzimidazole-indole derivative | Tubulin Polymerization Inhibitor | Multiple Cancer Cell Lines | nih.gov |

| Chalcone-indole derivative | Cell Cycle Arrest (G2/M phase) | Multiple Cancer Cell Lines | nih.gov |

| Methoxy-substituted indole curcumin | Cytotoxicity / Apoptosis Induction | Laryngeal (Hep-2), Lung (A549), Cervical (HeLa) | nih.gov |

Indole derivatives exhibit potent, broad-spectrum antimicrobial activity against a range of pathogens, including drug-resistant strains. nih.govmdpi.com They have shown efficacy against both Gram-positive and Gram-negative bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The mechanisms for their antibacterial action include the disruption of bacterial membranes and the inhibition of biofilm formation. nih.gov

In addition to their antibacterial properties, many indole-based compounds are powerful antifungal agents. bohrium.comnih.gov They have demonstrated significant activity against clinically relevant fungi like Candida albicans and Candida krusei, with some derivatives showing efficacy comparable or superior to standard antifungal drugs. mdpi.comnih.gov

| Derivative Type | Activity | Tested Organisms | Reference |

| Indole-Triazole Conjugates | Antibacterial & Antifungal | E. coli, K. pneumoniae, C. albicans, C. tropicalis | mdpi.comnih.gov |

| Indole Schiff Base Derivatives | Antifungal | F. graminearum, F. oxysporum, C. lunata | nih.gov |

| Indole-Hydrazone Derivatives | Antibacterial | Methicillin-resistant S. aureus (MRSA) | chula.ac.th |

| Indolicidin (peptide) | Antibacterial | Multidrug-resistant bacteria | nih.gov |

The indole scaffold is a key component in the development of antiviral drugs, particularly those targeting the human immunodeficiency virus (HIV). frontiersin.orgbenthamdirect.comnih.gov Indole derivatives have been designed to inhibit several key stages of the HIV lifecycle. benthamdirect.com They can act as potent inhibitors of essential viral enzymes such as reverse transcriptase and integrase. benthamdirect.comnih.gov For instance, Delavirdine is an indole-based non-nucleoside reverse transcriptase inhibitor that has been used in clinical settings. benthamdirect.comnih.gov Other novel derivatives function by inhibiting the entry of the virus into host cells, for example, by targeting the gp120 envelope glycoprotein (B1211001) to prevent its interaction with the CD4 receptor on T-cells. nih.gov

| Derivative/Compound | Mechanism of Action | Viral Target | Reference |

| Delavirdine | Reverse Transcriptase Inhibitor | HIV-1 | benthamdirect.comnih.gov |

| 5,6-dihydroxyindole carboxamide | Integrase Inhibitor | HIV-1 | frontiersin.org |

| General Indole Derivatives | gp120-CD4 Interaction Inhibitor | HIV-1 | nih.gov |

| Gardflorine A–C | Multi-target potential | HIV, HCV | frontiersin.org |

The anti-inflammatory potential of the indole nucleus is well-established, with Indomethacin being a classic example of a widely used non-steroidal anti-inflammatory drug (NSAID). nih.govresearchgate.net Indomethacin and other indole derivatives exert their effects primarily by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. nih.gov More recent research has focused on developing novel indole compounds that modulate other key inflammatory pathways. nih.govchemrxiv.org These agents have been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6), offering potential for treating chronic inflammatory conditions. chemrxiv.orgnih.gov

| Compound/Derivative | Mechanism of Action | Key Findings | Reference |

| Indomethacin | COX Enzyme Inhibitor | Reduces prostaglandin (B15479496) synthesis | nih.govresearchgate.net |

| 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one | Cytokine Release Inhibitor | Reduction in TNF-α and IL-1β | nih.gov |

| 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one | Cytokine Release Inhibitor | Reduction in leukocyte migration, TNF-α, and IL-1β | nih.gov |

| Indole derivatives of Ursolic Acid | Cytokine & Mediator Inhibitor | Reduced TNF-α, IL-6, iNOS, and COX-2 expression | chemrxiv.org |

Neuroprotective and Central Nervous System Activities (e.g., Sedative, Anxiolytic)

Indole derivatives have demonstrated significant potential in addressing disorders of the central nervous system (CNS). jpsbr.orgingentaconnect.com Their neuroprotective properties are a major area of research, particularly for complex conditions like Alzheimer's and Parkinson's disease. mdpi.com Many synthetic indole-based compounds have been developed to provide neuroprotection through various mechanisms, such as antioxidant effects, metal chelation, and the disaggregation of amyloid-β peptides. nih.gov For instance, certain indole-phenolic hybrids have shown the ability to counter reactive oxygen species (ROS) and reduce the neurotoxicity induced by amyloid fragments. nih.gov Phytochemicals like indole-3-carbinol (B1674136) (I3C) and its metabolite diindolylmethane (DIM) exhibit neuroprotective effects by mimicking Brain-Derived Neurotrophic Factor (BDNF) and activating cellular antioxidant defenses. nih.gov These compounds can cross the blood-brain barrier and reduce neuroinflammation, highlighting their therapeutic potential. nih.gov

Beyond neuroprotection, the indole scaffold is central to compounds with sedative, anxiolytic, and antidepressant effects. jpsbr.org Reserpine, an indole alkaloid, was one of the earliest recognized for its sedative action on the CNS. nih.gov Kavalactones, found in the kava (B3030397) plant, possess an indole-like moiety and have demonstrated anxiolytic activities in clinical studies. nih.gov Synthetic indole derivatives have also been evaluated for these properties. Dioxolane ketal derivatives of indole, for example, were found to induce sedative-hypnotic states. jpsbr.org Furthermore, research into specific serotonin (B10506) receptor ligands has identified indole derivatives that exhibit significant anxiolytic activity in preclinical models. nih.gov

| Indole Derivative Class | Observed Activity | Mechanism/Target | Reference |

| Indole-phenolic hybrids | Neuroprotective, Antioxidant | Countering ROS, Reducing Aβ-induced cytotoxicity | nih.gov |

| Indole-3-carbinol (I3C) / Diindolylmethane (DIM) | Neuroprotective | BDNF mimetic activity, Activation of antioxidant defense | nih.gov |

| Fascaplysin derivatives | Neuroprotective, Cholinesterase Inhibition | Reduction of H₂O₂-induced neurotoxicity, AChE inhibition | mdpi.com |

| Kavalactones | Anxiolytic | Modulation of neuronal transmission | nih.gov |

| Dioxolane ketal derivatives | Sedative-Hypnotic | Potentiation of pentobarbital (B6593769) hypnosis | jpsbr.org |

| Indole-imidazole derivatives | Cytoprotective | Chelation of ferrous ions | nih.gov |

Antidiabetic Properties

The global rise in diabetes has spurred the search for new antidiabetic agents, and indole derivatives have emerged as a promising source for drug discovery. nottingham.ac.uknih.gov Both natural indole alkaloids and synthetic derivatives are being investigated for their potential to manage diabetes. nottingham.ac.uknih.gov A primary mechanism of action for many of these compounds is the inhibition of key carbohydrate-metabolizing enzymes, such as α-amylase and α-glucosidase. mdpi.comnih.gov By inhibiting these enzymes, the rate of glucose absorption from the intestine can be slowed, helping to manage post-meal blood sugar levels.

A study on hybrid indole-oxadiazole compounds bearing a thiazolidinone moiety identified several derivatives with potent inhibitory activity against both α-amylase and α-glucosidase, in some cases exceeding the efficacy of the standard drug, acarbose. mdpi.com Similarly, a series of indole derivatives containing thiazolidine-2,4-dione showed powerful α-glucosidase inhibitory activities, with IC₅₀ values significantly lower than that of acarbose. nih.gov The most potent compound from this series also demonstrated the ability to suppress fasting blood glucose levels and improve glucose tolerance in diabetic mice in vivo. nih.gov These findings underscore the potential of the indole scaffold in developing novel oral hypoglycemic agents. nih.gov

| Compound/Derivative Class | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

| Indole-Oxadiazole-Thiazolidinone Hybrid (Comp. 15) | α-Amylase | Stronger than acarbose | mdpi.com |

| Indole-Oxadiazole-Thiazolidinone Hybrid (Comp. 15) | α-Glucosidase | Stronger than acarbose | mdpi.com |

| Indole-Thiazolidine-2,4-dione (Comp. IT4) | α-Glucosidase | 2.35 ± 0.11 µM | nih.gov |

| Acarbose (Standard) | α-Glucosidase | 575.02 ± 10.11 µM | nih.gov |

| Pyrazoline fused Indole Derivatives | α-Glucosidase / α-Amylase | Moderate activity | researchgate.net |

Anticonvulsant Activities

The indole nucleus is a feature of several compounds investigated for the management of epilepsy. ingentaconnect.com Medicinal chemists have synthesized and screened numerous indole derivatives for anticonvulsant activity using standard preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. pharmacophorejournal.compharmacophorejournal.com These models help identify compounds that can prevent seizure spread or raise the seizure threshold, respectively.

Research has shown that substitutions on the indole ring can lead to significant anticonvulsant effects. nih.govresearchgate.net For example, a series of tetracyclic indole derivatives produced compounds with ED₅₀ values in the range of 12.5-12.9 mg/kg in the rat maximal electroshock test. nih.gov Another study involving indole derivatives with oxazolone (B7731731) or imidazolone (B8795221) moieties identified compounds that were active in both MES and scPTZ seizure models. pharmacophorejournal.com These findings indicate that the indole scaffold is a valuable template for designing new anticonvulsant drugs. pharmacophorejournal.comresearchgate.net

| Indole Derivative Series | Screening Model | Activity Level | Reference |

| Cycloalkyl jpsbr.orgmdpi.compyrrolo[3,2,1-ij]quinolines | Maximal Electroshock (MES) | Good activity, ED₅₀ of 12.5 mg/kg for one compound | nih.gov |

| 2-phenyl-1H-indole derivatives | MES and scPTZ | Appreciable activity, one compound showed significant protection | pharmacophorejournal.compharmacophorejournal.com |

| Indole C-3 substituted 1,2,4-triazine-3(2H)-thiones | MES | Significant activity at 7 mg/kg for one compound | ingentaconnect.com |

| Indole derivatives with triazole/thiazolidinone | Not specified | Significant activity observed for some compounds | researchgate.net |

Plant Growth Regulatory Effects (Indole-3-acetonitrile and its derivatives)

Indole compounds are fundamental to plant biology, with indole-3-acetic acid (IAA) being the most well-known natural auxin, a class of plant growth-regulating hormones. frontiersin.orgmdpi.com Indole-3-acetonitrile (B3204565) (IAN), a related compound, is also a significant molecule in plant science. nih.gov It serves as a precursor to IAA in plants and has been documented as an effective plant growth regulator itself. frontiersin.orgnih.gov

The biological conversion of IAN to IAA contributes to its growth-regulating effects. nih.gov However, indole derivatives also play roles in plant defense. Upon tissue damage, certain indole compounds can be broken down into various products, some of which deter herbivores. nih.gov For instance, while some breakdown products can be attractive to insects, IAN itself has been shown to deter oviposition by the butterfly Pieris rapae. nih.gov This suggests that plants producing nitriles like IAN may gain a defensive advantage. nih.gov Furthermore, synthetic indole derivatives are being explored for their herbicidal properties, with some compounds showing significant inhibition of seed germination and plant growth. frontiersin.orgnih.gov

Rationale for Research on 2-(5-chloro-1H-indol-3-yl)acetonitrile as a Promising Indole Derivative

The specific focus on this compound is based on a rational drug design approach that combines a proven biologically active scaffold with strategic chemical modifications. The rationale for investigating this particular molecule is built upon the established therapeutic potential of both the indole nucleus and its substituents.

The Indole Scaffold's Broad Bioactivity : As detailed in the preceding sections, the indole ring system is a "privileged" structure in medicinal chemistry, forming the basis for compounds with extensive neuroprotective, antidiabetic, and anticonvulsant activities. jpsbr.orgnottingham.ac.ukresearchgate.net This history of success makes any novel indole derivative a candidate for biological screening.

The Acetonitrile (B52724) Side Chain : The 2-(acetonitrile) group at the 3-position is a significant structural feature. The parent compound, indole-3-acetonitrile, is a known plant growth regulator and a biosynthetic precursor to the critical plant hormone IAA. frontiersin.orgnih.gov This side chain is known to participate in important biological processes. The development of methods to synthesize 2-(1H-indol-yl)acetonitriles from various precursors indicates the scientific interest in this class of compounds for further investigation. nih.govmdpi.com

Therefore, the synthesis and study of this compound is a logical step in the search for novel therapeutic agents. It combines the versatile indole core with two key functional groups—a chloro substituent and an acetonitrile side chain—each known to contribute to or modulate biological activity. This combination offers the potential for creating a new molecule with unique or enhanced pharmacological properties worthy of investigation for CNS, metabolic, or other disorders.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(5-chloro-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHFZUNGNGGEESB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60489130 | |

| Record name | (5-Chloro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60489130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81630-83-3 | |

| Record name | (5-Chloro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60489130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-chloro-1H-indol-3-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Studies of 2 5 Chloro 1h Indol 3 Yl Acetonitrile and Its Analogs

Influence of the Chloro Substituent at the 5-Position on Biological Activity

The placement of a chlorine atom at the 5-position of the indole (B1671886) ring is a critical determinant of the molecule's pharmacological profile. This substitution can be compared with other halogenated or non-halogenated analogs to understand its specific contribution to biological effects.

The introduction of substituents onto a molecular scaffold can modulate its properties through electronic and steric effects. rsc.org Chlorine, as a substituent on the indole ring, exerts a dual electronic influence. It is an electronegative atom, which results in an electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring. Simultaneously, it possesses lone pairs of electrons that can be donated into the ring system through a resonance (mesomeric) effect (+M). These electronic modifications can fine-tune the interactions of the molecule with its biological targets. rsc.org

In the context of anti-MRSA (methicillin-resistant Staphylococcus aureus) activity, a comparison between 5-fluoro and 5-chloro indole derivatives revealed the importance of the halogen's nature. While a 5-fluoro substituted indole-imidazole compound was devoid of activity, the corresponding non-halogenated parent compounds showed weak inhibition of MRSA growth. nih.gov This suggests that the electronic properties of the halogen at this position are crucial for this specific biological activity.

The 5-chloro substitution has been shown to have a significant impact on receptor binding and efficacy, particularly at the 5-HT₃ receptor. The simple parent compound, 5-chloroindole (B142107), has been identified as a potent and selective positive allosteric modulator (PAM) of the 5-HT₃ receptor. nih.govresearchgate.netnih.gov PAMs are substances that bind to a receptor at a site different from the primary (orthosteric) binding site, enhancing the effect of the natural agonist. researchgate.net

Studies using HEK293 cells expressing the human 5-HT₃A receptor demonstrated that 5-chloroindole potentiates the response induced by agonists and partial agonists. nih.govresearchgate.net Radioligand binding studies further clarified this mechanism, showing that 5-chloroindole caused an approximately twofold increase in the apparent affinity of the agonist 5-HT for the receptor, without affecting the binding of antagonists. nih.govresearchgate.net This modulation enhances receptor function and can even reactivate receptors that have been desensitized. nih.govresearchgate.net

The potency and selectivity of 5-chloroindole as a PAM are noteworthy when compared to similar structures. For instance, 5-hydroxyindole, while also a modulator, is less selective and potent. nih.gov The 5-chloroindole compound did not affect human nicotinic α7 receptor responses, highlighting its selectivity for the 5-HT₃ receptor. nih.govresearchgate.netnih.gov This makes it a valuable pharmacological tool for studying allosteric modulation. nih.gov

The table below summarizes the activity of 5-chloroindole at the 5-HT₃A receptor.

| Compound | Target | Activity | Key Finding | Reference |

|---|---|---|---|---|

| 5-Chloroindole | Human 5-HT₃A Receptor | Positive Allosteric Modulator (PAM) | Potentiates agonist-induced responses and increases agonist binding affinity. | nih.govresearchgate.net |

| 5-Chloroindole | Human nicotinic α7 receptor | Inactive | Demonstrates selectivity for the 5-HT₃ receptor over the nicotinic α7 receptor. | nih.gov |

| 5-Hydroxyindole | 5-HT₃ Receptor | Allosteric Modulator | Less potent and selective compared to 5-chloroindole. | nih.gov |

Role of the Acetonitrile (B52724) Moiety on Pharmacological Profiles

The acetonitrile group (-CH₂CN) at the 3-position of the indole ring is another key functional group that dictates the compound's pharmacological properties. umaryland.edunist.gov It contributes to ligand-receptor interactions and influences the molecule's metabolic fate.

The acetonitrile moiety can participate in various non-covalent interactions within a receptor's binding pocket. The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, forming crucial contacts that anchor the ligand to its target. Bioisosteric replacement of the nitrile with other groups, such as carboxylates or amides, is a common strategy in medicinal chemistry to probe these interactions and modify properties like solubility and target affinity.

The metabolic fate of a compound is a critical aspect of its pharmacological profile. Nitrile-containing compounds can be subject to enzymatic transformation. In some biological systems, the acetonitrile group can be hydrolyzed by nitrilase enzymes to form the corresponding carboxylic acid, indole-3-acetic acid (IAA). researchgate.net This conversion is a known biosynthetic pathway in plants and bacteria. researchgate.netnih.govuni-mainz.de

Studies investigating the stability of nitrosated indole compounds found that the products derived from indole-3-acetonitrile (B3204565) were more stable at an alkaline pH (pH 8) than at an acidic pH (pH 2). nih.gov The nitrosation rate of indole-3-acetonitrile was lower than that of the parent indole or 4-chloroindole. nih.gov Such stability characteristics can influence a compound's persistence and activity in different physiological environments. Furthermore, dietary indoles, including indole-3-acetonitrile which is found in cruciferous vegetables, are known to induce cytochrome P450 enzymes, which can affect the metabolism of various substances. hmdb.ca

SAR of Indole-3-acetonitrile Scaffold in Various Biological Contexts

The indole-3-acetonitrile framework serves as a versatile scaffold for developing compounds with a wide range of biological activities. researchgate.netnih.gov By modifying the indole ring and the nitrogen of the indole, chemists can generate libraries of compounds to screen for various therapeutic targets.

For example, a series of indolyl-3-acetonitrile derivatives were synthesized and evaluated for anti-inflammatory activity by measuring their ability to inhibit nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production. nih.gov In this study, a derivative with a hydroxyl group at the C-7 position and an N-methyl substituent on the indole ring showed more potent inhibition than the parent compound, arvelexin. nih.gov This demonstrates how substitutions at other positions on the indole ring can significantly enhance a specific biological activity.

The indole scaffold itself is found in drugs targeting a wide array of receptors and enzymes. nih.gov For instance, indole-3-carboxamides have been developed as potent, water-soluble cannabinoid CB1 receptor agonists. rsc.org Other indole-based compounds have been optimized as inhibitors of HIV-1 fusion by targeting the gp41 protein. acs.orgnih.gov In these studies, the specific substitution patterns on the indole ring were critical for achieving high potency. acs.orgnih.gov The indole core is also central to compounds designed as dual inhibitors of EGFR and BRAF kinases for cancer therapy. mdpi.com The diverse applications underscore the utility of the indole-3-acetonitrile scaffold as a starting point for drug discovery. researchgate.net

The table below provides examples of how the indole scaffold has been utilized in different therapeutic areas.

| Scaffold Type | Target/Activity | Key SAR Finding | Reference |

|---|---|---|---|

| Indolyl-3-acetonitriles | Anti-inflammatory (NO/PGE2 inhibition) | A 7-hydroxyl group and N-methyl substituent enhanced potency. | nih.gov |

| Indole-3-carboxamides | Cannabinoid CB1 Receptor Agonist | Structural variations led to potent, water-soluble agonists. | rsc.org |

| Bis-indoles | HIV-1 Fusion Inhibition (gp41) | The linkage position between indole units (e.g., 6-6' vs. 5-5') significantly affected activity. | acs.orgnih.gov |

| 5-Chloro-indole-2-carboxylates | Anticancer (EGFR/BRAF inhibition) | Modifications led to potent dual inhibitors. | mdpi.com |

Modulation of Potency and Selectivity by Substitutions

The potency and selectivity of 2-(5-chloro-1H-indol-3-yl)acetonitrile analogs are significantly influenced by the nature and position of substituents on the indole ring and other parts of the molecule.

The indole scaffold is a common feature in many natural and synthetic bioactive compounds. nih.govrsc.org The position of substituents on the indole ring plays a critical role in determining the biological activity. For instance, in a series of 1H-indole-2-carboxamides, the presence of a chloro or fluoro group at the C5 position of the indole ring was found to enhance the modulation potency at the CB1 receptor. nih.gov This highlights the importance of the 5-chloro substitution present in this compound.

Furthermore, studies on other indole derivatives have shown that substitutions at different positions can have varied effects. For example, in a series of CysLT1 antagonists, substitution at the 7-position of the indole ring was found to be the most favorable, while substitution at the 4-position was the least favorable. researchgate.net The type of halogen can also be a factor, with fluorine-substituted derivatives sometimes showing greater potency than their chlorine-substituted counterparts. researchgate.net In another study on indole-imidazole derivatives, halogenation at the 5-position of the indole ring was identified as a key feature for activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The following table summarizes the effects of different substitutions on the activity of various indole derivatives:

| Compound Series | Substitution Position | Substituent | Effect on Activity | Reference |

| 1H-indole-2-carboxamides | C5 of indole | Chloro or Fluoro | Enhanced potency at CB1 receptor | nih.gov |

| CysLT1 antagonists | C7 of indole | Methoxy | Most favorable for activity | researchgate.net |

| CysLT1 antagonists | C4 of indole | Various | Least favorable for activity | researchgate.net |

| Indole-imidazole derivatives | C5 of indole | Halogen | Key for MRSA activity | nih.gov |

| 1H-indole-2-carboxamides | 4-position of phenyl ring | Diethylamino | Enhanced potency at CB1 receptor | nih.gov |

Linker Length and Functionalities in Indole Derivatives

The linker connecting the indole core to other functional groups is a critical determinant of biological activity. The length, rigidity, and chemical nature of this linker can significantly influence how a molecule interacts with its biological target.

In many biologically active indole derivatives, an acetic acid or acetonitrile group at the 3-position serves as a common linker. nih.gov The nitrile group in this compound, for instance, can be hydrolyzed to form the corresponding acetic acid derivative or reduced to a primary amine, providing a handle for further chemical modifications. The length of this linker can be crucial. For example, in a series of pyrrole/imidazole polyamides, which are DNA-binding agents, the use of a C-3 aliphatic linker was found to be important for their biological efficacy. caltech.edu

The functionality within the linker is equally important. The introduction of specific chemical groups can enhance potency and modulate the pharmacological profile. For instance, the incorporation of an oxime linkage in the tail of certain polyamides led to a significant increase in their potency. caltech.edu In another example, a novel linker based on a malondialdehyde-indole condensation reaction was developed for use in protein pull-down experiments, demonstrating the versatility of linker chemistry in indole-based systems. nih.gov

The following table illustrates the impact of linker modifications on the activity of different compound classes:

| Compound Class | Linker Modification | Observed Effect | Reference |

| Pyrrole/imidazole polyamides | C-3 aliphatic linker | Important for biological efficacy | caltech.edu |

| Polyamides | Oxime linkage in the tail | ~20-fold increase in potency | caltech.edu |

| Bosutinib conjugate | Malondialdehyde-indole linker | Enabled affinity-independent elution in pull-down experiments | nih.gov |

Conformation and Shape Requirements for Activity

The three-dimensional shape and conformational flexibility of a molecule are fundamental to its ability to bind to a biological target and elicit a response. For indole derivatives, specific conformational and shape requirements are often necessary for optimal activity.

The planarity of the indole ring system is a key structural feature. nih.gov However, the substituents attached to the indole core can adopt various conformations, which can influence binding affinity. For example, in the crystal structure of 2-(6-chloro-1H-indol-3-yl)acetonitrile, the carbonitrile group is twisted away from the plane of the indole ring. nih.gov This non-planar conformation might be a crucial aspect of its interaction with its biological target.

Computational Chemistry and Molecular Modeling in SAR Studies

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, providing valuable insights into the structure-activity relationships of compounds like this compound and its analogs. These methods allow for the rational design of new molecules with improved properties.

Molecular Docking Simulations for Target Identification and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to identify potential biological targets for a compound and to understand the specific interactions that govern binding.

For indole derivatives, molecular docking studies have been instrumental in elucidating their binding modes with various protein targets. nih.govnih.gov For example, docking simulations of indol-3-yl-N-phenylcarbamic amides with the STING protein helped to rationalize the observed SAR and suggested that specific positions on the phenylcarbamic amide moiety could be modified to improve inhibitory activity. In another study, molecular docking of newly synthesized indole derivatives against microbial enzymes helped to identify key interactions, such as hydrogen bonds and pi-stacked interactions, within the active site. nih.gov These simulations can guide the design of new analogs with enhanced binding affinity and selectivity.

The following table provides examples of molecular docking studies on indole derivatives:

| Compound Series | Protein Target | Key Findings from Docking | Reference |

| Indol-3-yl-N-phenylcarbamic amides | STING protein | Identified key interactions and guided further structural modifications. | |

| Heterocyclic scaffolds-based indole moiety | MurC and human lanosterol (B1674476) 14α-demethylase | Showed interactions through hydrogen bonds and pi-stacked interactions. | nih.gov |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα | Derivatives occupy the binding site and engage with key residues. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. neliti.com QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Several QSAR studies have been performed on indole derivatives to understand the physicochemical properties that are important for their biological activity. researchgate.nettandfonline.com These studies often use a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. For example, a QSAR study on a series of 2,3-diaryl indoles as COX-2 inhibitors revealed that electronic and steric descriptors were important for activity. researchgate.net Another QSAR analysis of indole derivatives with antifungal activity against Candida albicans identified several topological and electronic descriptors that correlated with their potency. tandfonline.com These models provide a quantitative framework for understanding the SAR and for designing more potent analogs.

A 3D-QSAR study on indole derivatives as phosphodiesterase IV inhibitors utilized methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to identify key steric, electrostatic, and hydrophobic features required for activity.

The table below summarizes findings from QSAR studies on indole derivatives:

| Compound Series | Biological Activity | Key Descriptors/Findings | Reference |

| 2,3-diaryl indoles | COX-2 inhibition | Electronic and steric descriptors are important. | researchgate.net |

| Indole derivatives | Antifungal (Candida albicans) | Topological and electronic descriptors correlate with potency. | tandfonline.com |

| Indole derivatives | Phosphodiesterase IV inhibition | Steric, electrostatic, and hydrophobic fields are crucial for activity. |

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Energy minimization is a computational process used to find the lowest energy conformation of a molecule, which is often the most stable and biologically relevant one. walisongo.ac.iduns.ac.id

These techniques are crucial for understanding the three-dimensional structure of flexible molecules like this compound and its analogs. The lowest energy conformation of a molecule is often the one that binds to its biological target. Therefore, determining this conformation is a critical step in molecular modeling studies. mdpi.com For example, in a 3D-QSAR study of phosphodiesterase IV inhibitors, the global minimum energy conformer of the most active molecule was used as a template to build the structures of the other compounds in the dataset.

The process of energy minimization is a standard procedure in molecular docking and QSAR studies to ensure that the ligand structures are in a low-energy, realistic conformation before attempting to predict their binding or activity. walisongo.ac.iduns.ac.id Different force fields, such as MMFF94, can be used for energy minimization. walisongo.ac.id The choice of method and force field can impact the resulting conformation and, consequently, the predictions from subsequent modeling studies. uns.ac.id

Mechanistic Investigations of Biological Activities

Anti-cancer Mechanisms of Indole (B1671886) Derivatives

Indole-based compounds are recognized for their potential as anticancer agents, acting through a variety of molecular mechanisms to inhibit the growth and proliferation of tumor cells.

Cell Cycle Arrest and Apoptosis Induction

A primary mechanism by which indole derivatives exert their anti-cancer effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov Apoptosis is a crucial process for eliminating cancerous or infected cells from the body. nih.gov Certain indole compounds, such as Indole-3-carbinol (B1674136) (I3C), have been shown to induce a G1/S phase arrest in the cell cycle of various tumor cells, including those of breast, prostate, and colon cancer. tandfonline.com This prevents the cells from entering the DNA synthesis (S) phase, thereby halting their proliferation. tandfonline.com Furthermore, indole derivatives can trigger apoptosis through pathways such as the antagonism of BCL-2 protein function, a key regulator of cell death. google.com

Inhibition of Protein Kinases (e.g., VEGFR, Tubulin, CDK9)

Protein kinases are critical enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. Indole derivatives have been successfully developed as inhibitors of various kinases.

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition is a validated strategy in cancer therapy. nih.gov Studies on oxindole-indole conjugates have shown inhibitory activity against several CDK isoforms. While these specific conjugates displayed weak inhibition against CDK9, they showed significant activity against CDK2, a key regulator of the G1/S transition. nih.gov This suggests that specific structural modifications on the indole scaffold can direct activity towards particular CDK isoforms. nih.gov

| Compound | CDK2 % Inhibition (at 20 µM) | CDK9 % Inhibition (at 20 µM) |

|---|---|---|

| 6a | 78% | 25% |

| 6c | 50% | 18% |

| 6d | 85% | 32% |

| 6e | 65% | 21% |

| 6f | 55% | 15% |

| 6h | 52% | 4% |

Data sourced from Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole (B195798)–Indole Conjugates as Anticancer CDK Inhibitors. nih.gov

Tubulin: The protein tubulin polymerizes to form microtubules, which are essential for cell division, motility, and intracellular transport. The indole skeleton is considered a "privileged" structure for designing tubulin inhibitors. nih.gov Derivatives based on the natural product Combretastatin A-4, which feature an indole ring, have demonstrated potent inhibition of tubulin polymerization, leading to mitotic arrest and cell death. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. nih.gov Some microtubule-disrupting drugs, a class that includes certain indole derivatives, can suppress the expression of VEGFR2, thereby exerting antiangiogenic effects. researchgate.net

Modulation of Signaling Pathways (e.g., p53, NFkB/PI3/Akt/mTOR)

Indole compounds can profoundly influence intracellular signaling networks that control cell survival, proliferation, and inflammation. The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently overactive in cancer, promoting cell growth and survival. nih.gov Natural indole compounds like I3C and its dimer, 3,3'-diindolylmethane (B526164) (DIM), have been shown to deregulate this pathway. capes.gov.br They can inhibit the activation of Akt, a key node in this pathway, which in turn affects downstream targets like mTOR. tandfonline.comnih.gov

Furthermore, these indole derivatives are effective modulators of the transcription factor NF-κB. NF-κB plays a crucial role in inflammation, cell survival, and invasion. By inhibiting NF-κB activation, indole compounds can reduce the expression of genes involved in cancer progression, invasion, and angiogenesis. nih.gov The ability of these compounds to target both the Akt and NF-κB pathways highlights their pleiotropic nature in fighting cancer. nih.gov

DNA Intercalation and Related Effects

The interaction with DNA is another mechanism through which some anticancer agents function. DNA intercalators are typically planar molecules that can insert themselves between the base pairs of the DNA double helix, disrupting DNA replication and transcription and ultimately leading to cell death. patsnap.com The interaction of indole derivatives with DNA is complex and appears to be highly dependent on the specific structure of the compound.

Some studies have explored indole derivatives as DNA-binding agents. For example, certain synthetic indoles with attached thiazolidine (B150603) rings showed spectroscopic changes upon interaction with calf thymus DNA, suggesting a binding event. However, the mode of binding is not always intercalation. Research on indole-3-propionic acid and other derivatives suggests that they may bind to the minor groove of the DNA helix rather than intercalating between base pairs. ias.ac.innih.gov This type of interaction is driven by forces such as hydrogen bonding and van der Waals interactions. ias.ac.in In contrast, some naturally occurring indole-based amines, such as tryptamine (B22526) and gramine (B1672134), have been reported to function as true DNA intercalators. ias.ac.in

Antimicrobial Mechanisms of Action

The indole scaffold is also a key component in the development of new antimicrobial agents, designed to combat the growing threat of antibiotic-resistant bacteria.

Inhibition of Bacterial Growth (e.g., M. luteus, P. fluorescens, S. aureus, MRSA, E. coli)

For instance, a study on 3-alkylidene-2-indolone derivatives found several compounds with high antibacterial activity against S. aureus and MRSA, with Minimum Inhibitory Concentration (MIC) values as low as 0.5 μg/mL. mdpi.com In contrast, these same compounds showed weak or no activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. mdpi.com Similarly, other research on different indole-based scaffolds, such as 2-(1H-indol-3-yl)quinazolin-4(3H)-ones and 3-substituted-1H-imidazol-5-yl-1H-indoles, also reported selective and potent activity against MRSA. nih.govnih.gov This suggests that for many indole derivatives, the primary mechanism of action is more effective against the cellular structure or metabolism of Gram-positive bacteria. However, some classes, such as certain 5-chloro-3-phenyl-1H-indole derivatives, have been reported to possess activity against both S. aureus and E. coli. researchgate.net

| Compound | S. aureus ATCC 6538 | MRSA ATCC 43300 | E. coli ATCC 25922 |

|---|---|---|---|

| 10f | 0.5 | 1 | >64 |

| 10g | 0.5 | 0.5 | >64 |

| 10h | 0.5 | 0.5 | 16 |

| Gatifloxacin (Control) | 0.5 | 0.5 | ≤0.25 |

Data sourced from Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. mdpi.com

Antifungal Properties

Indole derivatives have been recognized for their potential as antifungal agents. Research has shown that certain indole compounds exhibit moderate antifungal activity against pathogenic yeasts like Candida albicans. nih.govphytotechlab.com The introduction of a halogen, such as chlorine, at the 5-position of the indole ring can influence this biological activity. mdpi.com The antifungal mechanism of indole derivatives can be multifaceted. Some studies on related compounds suggest that they may disrupt the fungal cell wall and membrane, leading to a loss of integrity. researchgate.net Furthermore, indole derivatives have been shown to inhibit the yeast-to-hypha transition and biofilm formation in Candida albicans, which are crucial virulence factors. frontiersin.org These compounds may also interfere with mitochondrial function and decrease intracellular ATP content, further contributing to their antifungal effect.

While specific minimum inhibitory concentration (MIC) values for 2-(5-chloro-1H-indol-3-yl)acetonitrile against various fungal strains are not extensively documented in publicly available literature, the general activity of related compounds provides a basis for its potential in this area. For instance, a related compound, 2-chloro-N-phenylacetamide, has demonstrated MIC values ranging from 128 to 256 µg/mL against clinical isolates of Candida albicans and Candida parapsilosis. scielo.br

Table 1: Antifungal Activity of a Related Chloro-acetamide Compound Note: Data for 2-chloro-N-phenylacetamide, a related compound, is provided for illustrative purposes.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Candida albicans (ATCC 76485) | 128 |

| Candida albicans (Clinical Isolates) | 128 - 256 |

| Candida parapsilosis (Clinical Isolates) | 128 - 256 |

Data sourced from a study on 2-chloro-N-phenylacetamide. scielo.br

Resistance Modulation

The emergence of antifungal drug resistance is a significant challenge in treating fungal infections. mdpi.com Fungal pathogens can develop resistance through various mechanisms, including the alteration of drug targets, upregulation of efflux pumps that expel the drug from the cell, and the formation of biofilms that provide a protective barrier. researchgate.netnih.gov Some indole derivatives have shown the potential to overcome these resistance mechanisms. For example, certain indole compounds have been found to inhibit biofilm formation and the activity of efflux pumps in drug-resistant Candida albicans. By targeting these virulence factors, indole derivatives may restore the efficacy of conventional antifungal drugs or act as standalone agents against resistant strains. The ability of halogenated indoles to modulate these resistance pathways is an area of ongoing research. mdpi.com

Antiviral Mechanisms, e.g., HIV-1 Fusion Inhibition

Table 2: HIV-1 Fusion Inhibitory Activity of a Related Bis-Indole Compound Note: Data for a potent bis-indole derivative (compound 6j from a cited study) is provided as an example of the potential of this class of compounds.

| Assay | EC50 (µM) |

|---|---|

| Cell-Cell Fusion | 0.2 |

| Live Virus Replication | 0.2 |

Data sourced from a study on bis-indole HIV-1 fusion inhibitors. researchgate.net

Mechanisms of Action in Neurological Disorders (e.g., Cholinesterase and MAO Inhibition)

Indole derivatives are being actively investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease. nih.gov Two key targets in this area are cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE) and monoamine oxidases (MAO-A and MAO-B). nih.govyoutube.com Inhibition of cholinesterases increases the levels of the neurotransmitter acetylcholine, which is depleted in Alzheimer's patients. nih.govnih.gov MAO inhibitors, on the other hand, prevent the breakdown of monoamine neurotransmitters and reduce oxidative stress, both of which are implicated in neurodegeneration. youtube.com

Several indole-based compounds have been synthesized and shown to be potent inhibitors of both cholinesterases and MAO. nih.govyoutube.comnih.gov The indole scaffold can interact with key amino acid residues in the active sites of these enzymes. nih.gov Furthermore, indole derivatives have been identified as inhibitors of tau protein aggregation, a pathological hallmark of Alzheimer's disease. nih.gov By preventing the formation of neurofibrillary tangles from misfolded tau protein, these compounds may offer a neuroprotective effect. nih.gov While specific inhibitory data for this compound against these neurological targets is not available, the broader class of indole derivatives shows significant promise.

Table 3: Cholinesterase and MAO-B Inhibitory Activity of Related Indole Derivatives Note: Data for representative indole derivatives from various studies is provided for illustrative purposes.

| Compound Type | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Thiazolopyrimidine Indole Derivative | MAO-B | 0.10 | nih.gov |

| Indole-based MAO-B Inhibitor | MAO-B | 0.777 | |

| Indole Derivative | AChE | 0.042 | nih.gov |

Plant Growth Regulation Mechanisms of Indole-3-acetonitrile (B3204565)

The following sections discuss the mechanisms of the parent compound, indole-3-acetonitrile (IAN), as a proxy for understanding the potential roles of its chlorinated analog in plant systems.

Indole-3-acetonitrile (IAN) is a naturally occurring plant growth regulator and a precursor to the primary plant auxin, indole-3-acetic acid (IAA). frontiersin.org The conversion of IAN to IAA is a key step in its mechanism of action for promoting plant growth. researchgate.net This conversion is catalyzed by nitrilase enzymes found in various plant species. researchgate.net The efficiency and rate of this conversion can vary between different plants, which in turn affects the observed growth response. researchgate.net

Beyond its role in development, auxin signaling, influenced by compounds like IAN, intersects with plant defense pathways. The balance between growth and defense is crucial for plant survival. While high levels of auxin can promote growth, they can also make a plant more susceptible to certain pathogens. nih.gov Conversely, modulating auxin levels can enhance disease resistance. nih.gov The plant hormones salicylic (B10762653) acid (SA) and jasmonic acid (JA) are central to plant immunity against a wide range of pathogens. There is significant crosstalk between the auxin, SA, and JA signaling pathways. In some cases, SA and JA signaling can be activated in distinct spatial domains around an infection site. nih.gov Furthermore, some studies suggest that the activation of certain auxin-responsive genes can lead to enhanced disease resistance through pathways that are independent of SA and JA. nih.gov

Preclinical and Translational Research Perspectives

In vitro Biological Activity Assays

The in vitro evaluation of 2-(5-chloro-1H-indol-3-yl)acetonitrile and its analogs has spanned across multiple domains, including oncology, neurobiology, and microbiology. These assays are crucial for determining the compound's mechanism of action and therapeutic potential at a cellular and molecular level.

The indole (B1671886) framework is a well-established feature in compounds designed for anticancer activity. Research into derivatives of this compound has revealed significant antiproliferative effects against various human cancer cell lines. While specific, peer-reviewed cytotoxicity data for this compound itself is not extensively detailed in available literature, studies on closely related analogs underscore the potential of the 5-chloro-indole core.

For instance, a novel series of 5-chloro-indole-2-carboxylate derivatives demonstrated significant antiproliferative activity, with GI50 values (50% growth inhibition) in the nanomolar range against a panel of cancer cell lines. mdpi.com Another study on indole-aryl amides showed a derivative to be active against HT29 (colon), HeLa (cervical), and MCF7 (breast) cancer cell lines with IC50 values (50% inhibitory concentration) below 2 µM. nih.gov Furthermore, indole/1,2,4-triazole (B32235) hybrids have shown substantial anticancer effectiveness against a wide array of cell lines, with GI50 values in the low micromolar range. nih.gov These findings collectively suggest that the 5-chloro-indole acetonitrile (B52724) scaffold is a promising starting point for the development of novel anticancer agents.

| Compound Type | Cell Line | Activity Metric | Value | Source |

|---|---|---|---|---|

| 5-Chloro-indole-2-carboxylate derivative | Various Cancer Cell Lines | GI50 | 29 - 78 nM | mdpi.com |

| Indole-aryl amide derivative | HT29 (Colon) | IC50 | 0.96 µM | nih.gov |

| HeLa (Cervical) | IC50 | 1.87 µM | nih.gov | |

| MCF7 (Breast) | IC50 | 0.84 µM | nih.gov | |

| Indole/1,2,4-triazole hybrid (Compound 7h) | 60 Human Tumor Cell Lines (Range) | GI50 | 1.85 - 5.76 µM | nih.gov |

| Indole/1,2,4-triazole hybrid (Compound 7j) | 60 Human Tumor Cell Lines (Range) | GI50 | 2.45 - 5.23 µM | nih.gov |

The ability of this compound and its analogs to inhibit specific enzymes is a key area of investigation for its therapeutic applications, particularly in neurodegenerative diseases and oncology.

Monoamine Oxidase (MAO) Inhibition: Derivatives of 3-chloro-1H-indole have shown potent inhibitory activity against both MAO-A and MAO-B, enzymes critical in the metabolism of neurotransmitters. nih.gov A study on 3-chloro-1H-indole-5,6-dicarbonitrile derivatives found that 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile was a potent, reversible, and competitive inhibitor of both MAO-A and MAO-B with IC50 values in the low nanomolar range. nih.gov This suggests that the chloro-indole scaffold is a promising lead for designing MAO inhibitors for conditions like Parkinson's disease and depression. nih.gov

VEGFR-2 Inhibition: The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. mdpi.comtaylorandfrancis.com The indole ring is a recognized pharmacophoric feature in many VEGFR-2 inhibitors. mdpi.com Studies have reported on series of indole derivatives that act as dual inhibitors of EGFR and VEGFR-2, with some compounds showing IC50 values of 18 nM and 45 nM against these enzymes, respectively. taylorandfrancis.com While direct inhibitory data for this compound on VEGFR-2 is limited, the activity of its analogs highlights the potential of this chemical class in anti-angiogenic therapy.

Cholinesterase Inhibition: Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. nih.govnih.gov The indole moiety has been used as a bioisosteric substitute for the indanone part of the well-known AChE inhibitor, donepezil, leading to the development of new indole derivatives with potent anti-cholinesterase activity. nih.gov Research has focused on designing multitarget agents that inhibit both cholinesterases and MAO-B, with some indole-based compounds emerging as potent inhibitors of human MAO-B. nih.gov

There is no readily available information in the searched literature regarding the inhibition of Glutathione S-transferase (GST) by this compound or its close derivatives.

| Enzyme Target | Compound | Activity Metric | Value | Source |

|---|---|---|---|---|

| MAO-A | 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | IC50 | 0.014 µM | nih.gov |

| MAO-B | IC50 | 0.017 µM | nih.gov | |

| EGFR | Indole derivative (dual inhibitor) | IC50 | 18 nM | taylorandfrancis.com |

| VEGFR-2 | IC50 | 45 nM | taylorandfrancis.com |

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Indole derivatives, particularly those with halogen substitutions, have demonstrated promising antibacterial and antifungal activities. nih.govnih.gov The presence of a chloro-substituent, as in this compound, has been noted as beneficial for antimicrobial efficacy. nih.gov

Studies on indole derivatives conjugated with 1,2,4-triazole or 1,3,4-thiadiazole (B1197879) have reported a broad spectrum of activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against various microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida species. nih.govresearchgate.net For example, certain indole-thiadiazole and indole-triazole derivatives showed excellent activity against MRSA, proving more effective than the standard antibiotic ciprofloxacin (B1669076) in some cases. nih.gov Specifically, some derivatives featuring a m-chlorophenyl group exhibited an MIC of 6.25 µg/mL against MRSA. nih.gov In the realm of antifungal research, indole-based compounds have shown potent activity against Candida albicans and the often-resistant Candida krusei. nih.gov

| Compound Type | Microorganism | Activity Metric | Value (µg/mL) | Source |

|---|---|---|---|---|

| Indole-triazole/thiadiazole derivatives | Various Bacteria & Fungi | MIC Range | 3.125 - 50 | nih.govresearchgate.net |

| Indole-thiadiazole derivative (Compound 2c) | MRSA | MIC | <3.125 | nih.gov |

| Indole-triazole derivative (Compound 3d) | MRSA | MIC | <3.125 | nih.gov |

| Indole derivative with m-chlorophenyl group | MRSA | MIC | 6.25 | nih.gov |

| Spirocarbazole-chromene derivative | Mycobacterium tuberculosis | MIC | 1.56 | nih.gov |

The interaction of indole-based compounds with various G protein-coupled receptors (GPCRs) is a significant area of pharmacological research. While specific receptor binding assays for this compound are not widely published, studies on structurally similar molecules provide insight into potential targets.

Notably, derivatives of tryptamine (B22526) (an indole ethylamine) show significant affinity for serotonin (B10506) (5-HT) receptors. A study of halogenated N,N-dimethyltryptamines found that 5-chloro-N,N-dimethyltryptamine binds with high affinity to several serotonin receptor subtypes, including 5-HT1A, 5-HT2B, and 5-HT7. researchgate.net Other complex indole derivatives have been developed as high-affinity antagonists for the 5-HT3 receptor, with some showing Ki values in the sub-nanomolar range. nih.gov Beyond serotonergic targets, certain indole-aryl amides have been found to possess low micromolar affinity for the κ-opioid receptor (κ-OR), while showing negligible binding to µ- and δ-opioid receptors. nih.gov These findings suggest that the chloro-indole nucleus could be a versatile scaffold for targeting a range of neurotransmitter receptors.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Source |

|---|---|---|---|

| 5-chloro-N,N-dimethyltryptamine | 5-HT1A | 49 | researchgate.net |

| 5-HT1B | 130 | researchgate.net | |

| 5-HT1D | 105 | researchgate.net | |

| 5-HT2B | 20 | researchgate.net | |

| 5-HT7 | 48 | researchgate.net |

In vivo Efficacy Studies

While in vitro assays provide crucial data on molecular interactions, in vivo studies are necessary to evaluate the efficacy of a compound in a complex biological system. There are no specific in vivo efficacy studies for this compound reported in the searched literature. However, research on closely related indole compounds in animal models for various diseases highlights the potential therapeutic avenues for this chemical class.

In a study on viral diseases, the parent compound 3-indoleacetonitrile (B1196911) (lacking the chloro-substituent) was evaluated for its effects against SARS-CoV-2. nih.gov In a mouse model infected with a mouse-adapted SARS-CoV-2 strain, tail vein injection of 3-indoleacetonitrile resulted in good antiviral activity and improved the survival rate of the infected mice. nih.gov

In the context of neurodegenerative diseases, an indole derivative, NC009-1, was investigated in a mouse model of Parkinson's disease induced by the neurotoxin MPTP. mdpi.comnih.gov The study found that NC009-1 treatment ameliorated motor deficits and non-motor depression, increased dopamine (B1211576) levels in the striatum, and reduced oxidative stress and neuroinflammation in the brains of the MPTP-treated mice. mdpi.comnih.gov

These in vivo studies, although not on the exact title compound, demonstrate that the indole acetonitrile and substituted indole scaffolds have significant biological effects in animal models of disease, warranting further investigation into the in vivo efficacy of this compound.

Acute Toxicity Evaluation

The comprehensive toxicological profile of this compound has not been fully investigated in dedicated public studies. fishersci.com However, an assessment of its potential acute toxicity can be inferred from the analysis of its structural components: the chlorinated indole ring and the acetonitrile functional group.

Generally, the toxicity of substituted anilide-type compounds is dependent on the nature and position of the substituents on the aromatic ring. nih.gov Studies on related structures have shown that the presence of one or more chloro-substituents can increase the toxicity of the molecule. nih.gov The acetonitrile moiety is also a known toxicophore. fishersci.comepa.gov Acute exposure to acetonitrile in humans via inhalation has been associated with irritation of mucous membranes, while higher concentrations can lead to more severe outcomes such as nausea and weakness. epa.gov

In vitro cytotoxicity assays using cell lines are common preliminary tests to evaluate the toxicity of new chemical entities. nih.gov For instance, the neutral red uptake assay or the kenacid blue assay can be used to determine the concentrations at which a compound inhibits cell viability by 20%, 50%, or 80% (IC20, IC50, and IC80, respectively). nih.gov Such studies on this compound would be a crucial first step in a formal acute toxicity evaluation. While in vivo studies in animal models provide more comprehensive data, including LD50 values, these are typically preceded by in vitro screening. nih.govnih.gov Given the known hazards of nitriles, appropriate handling precautions are warranted in a research setting. fishersci.com

ADME Considerations (Absorption, Distribution, Metabolism, Excretion)

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). nih.govacs.org The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based in vitro tool used in early drug discovery to predict passive diffusion across the BBB. researchgate.netbioassaysys.com This assay measures the permeability (Pe) of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. researchgate.net

Compounds are generally categorized based on their permeability coefficients. While specific thresholds can vary, a common classification is:

High Permeability: Pe > 4.0 x 10⁻⁶ cm/s (Predicted to cross the BBB)

Low Permeability: Pe < 2.0 x 10⁻⁶ cm/s (Predicted to be poorly brain penetrant)

Uncertain Permeability: Pe between 2.0 and 4.0 x 10⁻⁶ cm/s

| Compound | Permeability (Pe) (x 10⁻⁶ cm/s) | Predicted CNS Permeability | Source |

|---|---|---|---|

| Progesterone | 87 ± 10.1 | High | nih.gov |

| Carbamazepine | 21 ± 2.3 | High | nih.gov |

| Donepezil | 6.30 | High | researchgate.net |

| Promazine | 7.80 | High | researchgate.net |

| Resveratrol | 1.34 | Low | researchgate.net |

| Caffeine | <1 | Low | nih.gov |

The metabolism of indole and its derivatives is extensively mediated by cytochrome P450 (CYP) enzymes, primarily in the liver. nih.govnih.govresearchgate.net The indole nucleus is susceptible to several metabolic transformations, with oxidation being a primary route. nih.govresearchgate.net

Key metabolic pathways include:

Hydroxylation: This is a common reaction, often occurring at various positions on the indole ring. Oxidation of indole can lead to the transient product indoxyl (3-hydroxyindole). nih.govresearchgate.net Other hydroxylated metabolites, such as 6-hydroxyindole, have also been identified. nih.gov

Oxidation: Further oxidation can yield metabolites like oxindole (B195798) and isatin. nih.gov CYP2A6, CYP2E1, and CYP2C19 have been identified as the primary enzymes responsible for forming oxindole from indole. nih.gov

Dehydrogenation: For related indoline (B122111) structures, CYP-mediated dehydrogenation (aromatization) to the corresponding indole is a known metabolic pathway. nih.govresearchgate.netnih.gov The diuretic drug indapamide, which contains a chlorinated indoline ring, undergoes this transformation, catalyzed predominantly by CYP3A4. nih.gov

Dimerization: Oxidative coupling of indole metabolites can lead to the formation of dimeric conjugates, such as indigo (B80030) and indirubin. nih.gov

The specific CYP enzymes involved in the metabolism of indole derivatives are diverse, with certain isoforms showing higher activity. nih.govnih.gov The presence of the chloro-substituent and the acetonitrile side chain on this compound would influence its metabolic fate, potentially undergoing hydroxylation on the indole ring, or metabolism of the acetonitrile group.

| CYP Enzyme | Role in Indole Metabolism | Source |

|---|---|---|

| CYP3A4 | Exhibits the highest "aromatase" activity in converting indoline to indole. | nih.govresearchgate.netnih.gov |

| CYP2A6 | Most active in forming indigoid pigments (indigo, indirubin) from indole; also forms oxindole and 6-hydroxyindole. | nih.govresearchgate.net |

| CYP2C19 | Involved in the formation of indigoid pigments and the metabolism of indole to indoxyl. | nih.govresearchgate.net |

| CYP2E1 | Contributes to the formation of indigoid pigments and oxindole. | nih.govresearchgate.net |

Potential for Lead Optimization and Drug Development

Lead optimization is a critical process in drug discovery where a promising compound (a "lead") is chemically modified to improve its potency, selectivity, and pharmacokinetic properties while minimizing toxicity. ichorlifesciences.comnih.gov The this compound scaffold offers multiple sites for such chemical modification.

Common strategies applicable to this scaffold include:

Substitution on the Indole Ring: Introducing or modifying substituents on the benzene (B151609) portion of the indole ring can significantly alter biological activity. For example, in a study of indolyl-3-acetonitrile analogs, adding a hydroxyl group at the C-7 position enhanced anti-inflammatory activity and reduced cytotoxicity compared to the parent compound, arvelexin. nih.gov

N-Alkylation or N-Arylation: Modification at the N-1 position of the indole ring is a common strategy. The addition of a methyl group at this position (N-methylation) in conjunction with other substitutions has been shown to improve the inhibitory effects of some indole-3-acetonitrile (B3204565) derivatives. nih.gov

Modification of the Acetonitrile Side Chain: The acetonitrile group can be hydrolyzed to the corresponding acetic acid or amide, or used as a handle to build more complex side chains. For instance, the Knoevenagel condensation of indole-acetonitriles with various aldehydes creates indole-acrylonitrile derivatives, a class of compounds that has shown significant antitumor activity. mdpi.com The properties of these derivatives were highly dependent on the nature of the aldehyde used in the synthesis. mdpi.com

Bioisosteric Replacement: The chlorine atom at the C-5 position could be replaced with other halogens (e.g., fluorine, bromine) or functional groups (e.g., methyl, trifluoromethyl) to fine-tune lipophilicity, metabolic stability, and target binding affinity. acs.org

Through such iterative modifications, a structure-activity relationship (SAR) can be established, guiding the design of optimized drug candidates with improved therapeutic profiles. ichorlifesciences.comnih.gov

The indole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govnih.govnih.govmdpi.com This established therapeutic relevance makes indole-based scaffolds like this compound attractive starting points for new drug discovery programs. nih.gov

The this compound structure can serve as a key building block or intermediate in the synthesis of more complex pharmaceutical agents. mdpi.com The chloro-substituent and the reactive acetonitrile group provide versatile handles for synthetic elaboration. For example, the indole-3-acetonitrile core is a precursor for plant hormones and defense compounds, highlighting its inherent biological relevance. thegoodscentscompany.comnih.gov

In drug development, this scaffold could be elaborated to:

Target Kinases: Many successful kinase inhibitors used in oncology, such as sunitinib, feature an indole core. nih.gov The this compound framework could be used to design novel kinase inhibitors.

Create Antimicrobial Agents: Indole derivatives have been developed as potent antimicrobial agents, with some showing activity against resistant strains by targeting enzymes like DNA gyrase. nih.gov

Develop CNS Agents: Given the prevalence of the indole scaffold in neurology (e.g., serotonin and related drugs), derivatives could be optimized for CNS targets, provided they possess favorable BBB permeability. nih.gov

The development of novel agents from this scaffold would involve its incorporation into larger, more complex molecules designed to interact with specific biological targets, leveraging the indole motif for its favorable binding and structural properties. nih.govnih.gov

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Routes and Sustainable Chemistry for Indole (B1671886) Derivatives

The synthesis of indole derivatives is evolving, with a strong emphasis on efficiency, cost-effectiveness, and environmental responsibility. Traditional methods like the Fischer indole synthesis are being refined and, in some cases, replaced by more sustainable alternatives. A significant trend is the adoption of "green chemistry" principles, which prioritize the use of renewable resources, minimize waste, and avoid toxic reagents and solvents. nih.govchimia.ch

Recent advancements focus on several key areas:

Microwave-Assisted Synthesis: This technique dramatically reduces reaction times and can improve yields for indole synthesis, offering a more efficient and environmentally friendly approach compared to conventional heating methods. nih.gov

Catalyst Innovation: Research is moving away from costly and toxic transition-metal catalysts. nih.gov Novel catalytic systems, including magnetic nanoparticles (MNPs), are gaining traction. chimia.ch MNPs are particularly advantageous due to their high reactivity, selectivity, and ease of recovery and reuse, aligning with green chemistry goals. chimia.ch

Multi-Component Reactions (MCRs): MCRs, such as the Ugi reaction, allow for the assembly of complex indole cores from simple, inexpensive starting materials in a single step. nih.gov This approach is highly atom-economical and efficient. wikipedia.org

Sustainable Solvents: There is a concerted effort to replace toxic organic solvents with greener alternatives like water, ethanol, or deep eutectic solvents (DESs). nih.govwikipedia.org Some protocols have even achieved solvent-free conditions, further reducing the environmental impact. wikipedia.org

Photochemical Strategies: Visible-light-induced reactions are emerging as a powerful tool for indole synthesis, enabling C-H functionalization and C-N bond formation under mild, redox-neutral conditions without the need for additional oxidants or bases. rsc.org

| Synthetic Strategy | Key Features | Relevant Compounds/Reactions | Source(s) |

| Green Catalysis | Use of reusable, non-toxic catalysts. | Magnetic Nanoparticles (MNPs) for general indole synthesis. | chimia.ch |

| Microwave Irradiation | Rapid, efficient, environment-friendly. | General synthesis of various indole derivatives. | nih.gov |

| Multi-Component Reactions | High atom economy, one-pot synthesis. | Ugi reaction followed by acid-induced cyclization. | nih.gov |

| Sustainable Solvents | Use of water, ethanol, or solvent-free conditions. | Paal–Knorr synthesis of indole–pyrrole conjugates. | wikipedia.org |

| Photochemistry | Visible-light induction, mild conditions. | Redox-neutral desulfonylative C(sp²)-H functionalization. | rsc.org |

Advanced Spectroscopic and Imaging Techniques for Mechanistic Elucidation

Understanding how indole derivatives exert their effects at a molecular level is crucial for designing more potent and selective compounds. The research community is increasingly employing a combination of advanced spectroscopic, imaging, and computational methods to unravel complex reaction and biological mechanisms.

Operando Spectroscopy: This powerful methodology involves the real-time spectroscopic analysis of a catalytic reaction as it happens. wikipedia.org By coupling techniques like Raman, IR, or X-ray absorption spectroscopy with simultaneous measurement of catalytic activity, researchers can gain unprecedented insight into the structure of the active catalytic species and the reaction mechanism. chimia.chwikipedia.orgchimia.ch This approach is invaluable for optimizing the novel synthetic routes discussed previously.

Advanced Spectroscopic Analysis: A combination of techniques is used for detailed structural and mechanistic studies. For instance, UV-Photoelectron Spectroscopy (UV-PES) combined with density functional theory (DFT) calculations helps to analyze the electronic structure of novel indole isosteres. acs.org Techniques such as High-Resolution Mass Spectrometry (HRMS), NMR spectroscopy, and single-crystal X-ray diffraction are essential for unambiguously confirming the structure of novel indole products and intermediates. acs.org

Computational and In Silico Methods: Molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and molecular dynamics simulations are becoming indispensable tools. nih.govnih.gov These computational methods allow researchers to predict how indole derivatives will bind to biological targets like enzymes or receptors, providing insights that guide the rational design of new therapeutic agents. nih.govnih.gov